molecular formula C9H13N3O B13201744 3-(2-Methylpyrimidin-4-YL)morpholine

3-(2-Methylpyrimidin-4-YL)morpholine

Cat. No.: B13201744
M. Wt: 179.22 g/mol
InChI Key: BDCLQQDXGYVILE-UHFFFAOYSA-N
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Description

3-(2-Methylpyrimidin-4-yl)morpholine is a versatile chemical scaffold of significant interest in pharmaceutical and agrochemical research. Its structure combines a pyrimidine ring, a common feature in nucleobases and many drugs, with a morpholine moiety, which is a ubiquitous pharmacophore in medicinal chemistry known to improve aqueous solubility and influence the pharmacokinetic profile of lead compounds . While specific biological data for this exact compound may be limited, its core structure is a key motif in the development of targeted therapeutic agents. Extensive research on closely related 4-(pyrimidin-4-yl)morpholine derivatives has established their high value as potent inhibitors of key biological pathways. For instance, analogs based on the thieno[3,2-d]pyrimidin-4-yl)morpholine scaffold have been designed and synthesized as potent antitumor agents, demonstrating significant activity against the PI3Kα enzyme and showing promising antiproliferative effects against various cancer cell lines such as PC-3, 22RV1, MDA-MB-231, and MDA-MB-453 . Furthermore, other morpholine-clubbed pyrimidines are being investigated for a range of applications beyond oncology, including as anti-inflammatory agents, with some candidates shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in cellular models . The presence of the morpholine ring in central nervous system (CNS) drug candidates also highlights its role in enhancing brain permeability, making it a feature of interest in neuropharmacology . Researchers utilize this compound as a critical building block for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing novel compounds for inhibiting kinases and other enzyme families . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-(2-methylpyrimidin-4-yl)morpholine

InChI

InChI=1S/C9H13N3O/c1-7-10-3-2-8(12-7)9-6-13-5-4-11-9/h2-3,9,11H,4-6H2,1H3

InChI Key

BDCLQQDXGYVILE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrimidin-4-YL)morpholine typically involves the reaction of 2-methylpyrimidine with morpholine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyrimidin-4-YL)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced morpholine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

3-(2-Methylpyrimidin-4-YL)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylpyrimidin-4-YL)morpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Methylpyrimidin-4-YL)morpholine with structurally related morpholine-containing heterocycles, emphasizing structural features, physicochemical properties, and synthetic pathways.

Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Pyrimidine 2-Methyl, morpholine at C4 C₉H₁₃N₃O 179.22 Simple structure, no stereocenters
4-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine Thieno[3,2-d]pyrimidine 2-Chloro, 6-Methyl, morpholine at C4 C₁₁H₁₂ClN₃OS 269.75 Thieno-fused ring, chloro substituent
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Chloro, piperazinylmethyl, sulfonyl C₁₉H₂₅ClN₆O₃S₂ 493.02 Complex substituents, stereocenters
2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine 1,7-Naphthyridine Morpholinyl, pyrazolyl substituents C₂₀H₂₂N₈O 390.44 Naphthyridine core, polymorphic form B

Key Differences and Implications

Core Heterocycle: The pyrimidine core in this compound is smaller and less lipophilic than the thieno[3,2-d]pyrimidine and naphthyridine cores in analogs. This reduces molecular weight (179.22 vs. 269.75–493.02 g/mol) and may enhance aqueous solubility .

Substituent Effects: Chloro groups (e.g., in 4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine) enhance electrophilicity, favoring nucleophilic substitution reactions but reducing solubility . Sulfonyl and piperazinyl groups () introduce hydrogen-bonding capacity and stereochemical complexity, which may improve target selectivity at the cost of synthetic complexity .

Stereochemical Complexity :

  • Compounds with stereocenters (e.g., and ) occupy broader chemical space and exhibit higher target specificity, as shown in chemoinformatic studies . However, this compound’s lack of stereocenters simplifies synthesis and reduces purification challenges.

Synthetic Accessibility: The target compound can be synthesized in fewer steps compared to thieno-pyrimidine derivatives (–4), which require Staudinger reactions or multi-component couplings . Naphthyridine derivatives () involve intricate regioselective substitutions, limiting scalability .

Polymorphism and Stability :

  • Polymorphic forms (e.g., Form B in ) influence solubility and bioavailability. The absence of reported polymorphs for this compound suggests more predictable physicochemical behavior .

Biological Activity

3-(2-Methylpyrimidin-4-YL)morpholine is a heterocyclic compound that combines a morpholine ring with a pyrimidine moiety, specifically substituted at the 2-position with a methyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula: C9H13N3O
  • Molecular Weight: 179.22 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=NC=CC(=N1)C2COCCN2
PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
IUPAC NameThis compound
InChI KeyBDCLQQDXGYVILE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, modulating their activity, which can lead to various pharmacological effects. This action is facilitated by the morpholine ring's structural versatility, allowing it to serve as a pharmacophore in drug design.

Antimicrobial Activity

Research indicates that derivatives of morpholine, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi.

  • Antibacterial Activity: Studies have shown that morpholine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely, indicating variable potency depending on structural modifications.
  • Antifungal Activity: Similar evaluations have demonstrated antifungal properties against strains like Candida albicans and Fusarium oxysporum, with MIC values suggesting moderate to strong activity.

Neuropharmacological Effects

The morpholine moiety has been linked to neuropharmacological activities, particularly in the context of central nervous system (CNS) disorders. Morpholine derivatives are known to modulate receptors involved in mood regulation and pain perception, which is crucial for developing treatments for conditions such as depression and chronic pain.

Case Studies

  • CNS Drug Discovery:
    A review highlighted the role of morpholine derivatives in drug discovery for CNS disorders. Compounds containing the morpholine ring have shown promise in targeting receptors associated with neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. The binding affinity of these compounds to various receptors was analyzed using structural data from protein databases, revealing significant interactions that enhance their therapeutic potential .
  • Antimicrobial Evaluation:
    A comprehensive study evaluated numerous synthesized alkaloids, including those related to morpholine structures. The results indicated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective concentrations ranging from 5 µM to 20 µM .

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